molecular formula C75H120N36O16 B14758267 (2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid

(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid

Cat. No.: B14758267
M. Wt: 1782.0 g/mol
InChI Key: BFBCEIPBUONGAX-YDFDUYJKSA-N
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Description

The compound “(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid” is a highly complex organic molecule. This compound features multiple repeating units of carbamimidamido groups and a central spiro structure, which is indicative of its potential biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring precise reaction conditions. The synthetic route may include:

    Formation of the carbamimidamido groups: This step involves the reaction of an amine with cyanamide under acidic conditions.

    Coupling reactions: The repetitive units are likely formed through peptide coupling reactions, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Spiro structure formation: This step may involve a cyclization reaction, possibly under basic conditions, to form the spiro structure.

Industrial Production Methods

Industrial production of such a compound would require optimization of each synthetic step to ensure high yield and purity. This might involve:

    Automated peptide synthesizers: for the repetitive units.

    High-performance liquid chromatography (HPLC): for purification.

    Large-scale reactors: for the cyclization step.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups in the spiro structure can be oxidized to form quinones.

    Reduction: The carbamimidamido groups can be reduced to amines.

    Substitution: The amide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), primary amines.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for catalytic applications.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.

    Protein Binding: Potential use in studying protein-ligand interactions.

Medicine

    Drug Development: The compound’s structure may be modified to develop new pharmaceuticals.

    Diagnostic Agents: Potential use in imaging and diagnostic applications.

Industry

    Biotechnology: Use in the development of biotechnological tools and processes.

    Chemical Manufacturing: Potential use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets. These interactions may involve:

    Binding to enzymes: Inhibiting their activity.

    Interacting with proteins: Affecting their function.

    Modulating pathways: Influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Similar in having repetitive units.

    Spiro compounds: Similar in having a spiro structure.

    Amides: Similar in having amide linkages.

Uniqueness

    Complexity: The compound’s high level of complexity sets it apart from simpler peptides and spiro compounds.

    Functional Groups: The presence of multiple carbamimidamido groups and a spiro structure makes it unique.

Properties

Molecular Formula

C75H120N36O16

Molecular Weight

1782.0 g/mol

IUPAC Name

(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid

InChI

InChI=1S/C75H120N36O16/c76-66(77)94-25-1-10-44(103-55(114)37-19-22-41-40(34-37)65(125)127-75(41)42-23-20-38(112)35-53(42)126-54-36-39(113)21-24-43(54)75)56(115)104-45(11-2-26-95-67(78)79)57(116)105-46(12-3-27-96-68(80)81)58(117)106-47(13-4-28-97-69(82)83)59(118)107-48(14-5-29-98-70(84)85)60(119)108-49(15-6-30-99-71(86)87)61(120)109-50(16-7-31-100-72(88)89)62(121)110-51(17-8-32-101-73(90)91)63(122)111-52(64(123)124)18-9-33-102-74(92)93/h19-24,34-36,44-52,112-113H,1-18,25-33H2,(H,103,114)(H,104,115)(H,105,116)(H,106,117)(H,107,118)(H,108,119)(H,109,120)(H,110,121)(H,111,122)(H,123,124)(H4,76,77,94)(H4,78,79,95)(H4,80,81,96)(H4,82,83,97)(H4,84,85,98)(H4,86,87,99)(H4,88,89,100)(H4,90,91,101)(H4,92,93,102)/t44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

BFBCEIPBUONGAX-YDFDUYJKSA-N

Isomeric SMILES

C1=CC2=C(C=C1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

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